N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a trifluoromethyl group at position 3, a methyl group at position 1, and a carboxamide side chain connected to a 4-oxobutyl linker. The 4-methoxybenzylamino substituent on the butyl chain introduces both aromaticity and polarity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxybenzyl moiety may contribute to receptor binding through π-π interactions or hydrogen bonding.
Properties
IUPAC Name |
N-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-25-11-14(16(24-25)18(19,20)21)17(27)22-9-3-4-15(26)23-10-12-5-7-13(28-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNZMCLDBUAYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[(4-methoxyphenyl)methyl]-4-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]formamido}butanamide, has been identified to work against two major targets of SARS CoV-2, replication-transcription and RNA dependent polymerase.
Mode of Action
The compound interacts with its targets, the replication-transcription and RNA dependent polymerase of SARS CoV-2, inhibiting their action. This inhibition may lead to retaining the virus, making this compound a potential dual-targeted drug.
Biochemical Pathways
The affected pathways are those involved in the replication and transcription of SARS CoV-2. By inhibiting the replication-transcription and RNA dependent polymerase, the compound disrupts these pathways, potentially preventing the virus from replicating and spreading.
Biological Activity
N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a trifluoromethyl group and a methoxybenzyl moiety enhances its lipophilicity and potential interactions with biological targets.
Molecular Formula: CHFNO
Molecular Weight: 353.33 g/mol
CAS Number: 63760-17-8
The biological activity of pyrazole derivatives, including this compound, is often linked to their ability to inhibit specific enzymes or receptors. Research indicates that pyrazole compounds can interact with various biological targets:
- Enzyme Inhibition: Many pyrazoles act as inhibitors for enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways. For instance, celecoxib, a well-known COX-2 inhibitor, shares structural similarities with the compound .
- Anticancer Activity: Pyrazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.
- Anticoagulant Properties: Some studies highlight the potential of pyrazole compounds in modulating the coagulation cascade, specifically targeting Factor Xa, which plays a crucial role in thrombin generation and clot formation .
Biological Activities
Recent studies have reported various biological activities associated with pyrazole derivatives:
- Anti-inflammatory Activity: Pyrazoles exhibit significant anti-inflammatory effects by inhibiting COX enzymes, leading to reduced prostaglandin synthesis.
- Antimicrobial Activity: Certain pyrazole derivatives demonstrate antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Cytotoxic Effects: Research has indicated that some pyrazole compounds can induce cytotoxicity in cancer cell lines, suggesting their potential as anticancer agents .
Case Studies
-
Study on Anticancer Effects:
A study published in Bioorganic & Medicinal Chemistry evaluated several pyrazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range . -
Research on Anticoagulant Activity:
Another study focused on the anticoagulant effects of pyrazole derivatives showed that specific compounds could effectively inhibit Factor Xa activity in vitro. This inhibition was linked to their structural characteristics that allow for effective binding to the enzyme's active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pyrazole- and amide-based derivatives. Below is a detailed comparison:
Key Findings from Comparative Analysis
Trifluoromethyl vs. Difluoromethyl Groups :
- The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects and greater metabolic stability compared to the difluoromethyl analog in . This likely enhances resistance to oxidative degradation .
Aromatic Substituents :
- The 4-methoxybenzyl group (target compound) offers a balance of lipophilicity and polarity, whereas the 4-bromobenzyl group () increases molecular weight and may affect toxicity profiles. The 4-fluorobenzyl group () improves bioavailability due to fluorine’s electronegativity but reduces steric bulk compared to methoxy or bromo analogs .
Shorter linkers (e.g., methyl in ) may limit conformational adaptability .
Heterocyclic Diversity :
- Compounds like N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide () incorporate isoxazole rings, which could modulate selectivity for kinase targets compared to pyrazole-only scaffolds .
Synthetic Accessibility: The target compound and ’s analog are synthesized via acyl chloride-amine coupling, a common route for amides. However, the phenoxy-substituted compound () requires additional steps for phenoxy group introduction, impacting scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
